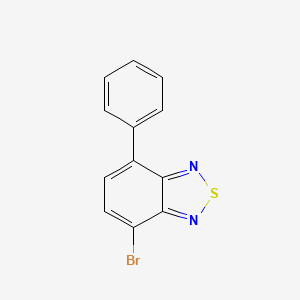

4-Bromo-7-phenyl-2,1,3-benzothiadiazole

Description

Significance of 2,1,3-Benzothiadiazole (B189464) (BTD) Derivatives as Electron-Deficient π-Conjugated Building Blocks in Organic Chemistry and Materials Science

In the fields of organic chemistry and materials science, the development of novel π-conjugated systems is paramount for advancing organic electronics. Among the various molecular motifs utilized, 2,1,3-benzothiadiazole (BTD) and its derivatives have emerged as exceptionally important electron-deficient building blocks. polyu.edu.hkrsc.org Their strong electron-withdrawing nature makes them ideal acceptor units for constructing donor-acceptor (D-A) type molecules and polymers. researchgate.netmdpi.com This D-A architecture is fundamental to the design of high-performance organic semiconductors, as it allows for the tuning of electronic and optical properties, leading to materials with low band gaps and strong intramolecular charge transfer characteristics. nih.govnih.gov

The incorporation of the BTD core into molecular structures has been a highly effective strategy for enhancing the electronic properties of organic materials. polyu.edu.hkpolyu.edu.hk Consequently, BTD derivatives are integral components in a wide array of organic electronic devices. They are extensively used in the active layers of organic photovoltaics (OPVs) or solar cells, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). polyu.edu.hkrsc.orgresearchgate.netresearchgate.net The versatility and efficacy of the BTD unit have solidified its status as a cornerstone for the molecular engineering of next-generation photoluminescent and semiconducting materials. polyu.edu.hkresearchgate.net

Fundamental Structural Attributes and Electronic Characteristics of the 2,1,3-Benzothiadiazole Core

The 2,1,3-benzothiadiazole core consists of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring, creating a bicyclic heteroaromatic system. wikipedia.org This planar, π-conjugated structure is endowed with distinct electronic characteristics that underpin its utility in functional materials. The most critical feature of the BTD core is its potent electron-accepting, or electron-withdrawing, capability. polyu.edu.hkresearchgate.net This property arises from the presence of the electron-deficient thiadiazole ring fused to the aromatic benzene ring.

This inherent electron deficiency significantly influences the frontier molecular orbitals of D-A molecules containing the BTD unit. Theoretical and experimental studies show that the Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the BTD moiety. mdpi.comnih.gov Conversely, the Highest Occupied Molecular Orbital (HOMO) is generally distributed along the electron-donating part of the molecule. mdpi.comnih.gov This spatial separation of the HOMO and LUMO is crucial for charge separation processes in photovoltaic devices and for charge carrier transport in transistors. Furthermore, the BTD core imparts good photochemical stability to the resulting materials, a vital attribute for long-lasting electronic devices. polyu.edu.hkresearchgate.net

Table 1: Properties of the 2,1,3-Benzothiadiazole Core

| Property | Value |

| Chemical Formula | C₆H₄N₂S |

| Molar Mass | 136.17 g·mol⁻¹ wikipedia.org |

| Appearance | Crystalline Solid |

| Melting Point | 54.0 °C wikipedia.org |

| Boiling Point | 203.0 °C wikipedia.org |

Overview of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole as a Key Synthetic Intermediate and Functional Material Component

Within the diverse family of BTD derivatives, this compound stands out as a particularly valuable compound. Its structure features the foundational BTD core, asymmetrically substituted with a bromine atom at the 4-position and a phenyl group at the 7-position. This specific arrangement makes it a highly versatile synthetic intermediate for creating more complex, high-performance materials.

The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.com This allows for the straightforward introduction of various electron-donating or π-extended groups at this position, enabling chemists to systematically tune the optoelectronic properties of the final molecule or polymer. The phenyl group, on the other hand, influences the molecule's solubility, thermal stability, and solid-state morphology through π-π stacking interactions.

Furthermore, the presence of a heavy atom like bromine can significantly alter the photophysical properties of the molecule. It can promote intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon known as the "heavy atom effect." mdpi.com This can lead to unique luminescent properties, such as phosphorescence, which is a rare characteristic for purely organic compounds. mdpi.com Therefore, this compound is not only a crucial building block for constructing advanced semiconducting materials but also a component that can impart unique functional properties to the target systems.

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₇BrN₂S nih.gov |

| PubChem CID | 71416562 nih.gov |

| Molecular Weight | 291.17 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=NSN=C3C=C2)Br nih.gov |

Structure

3D Structure

Properties

CAS No. |

830325-98-9 |

|---|---|

Molecular Formula |

C12H7BrN2S |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

4-bromo-7-phenyl-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C12H7BrN2S/c13-10-7-6-9(8-4-2-1-3-5-8)11-12(10)15-16-14-11/h1-7H |

InChI Key |

FRVGRMXVSANGMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 7 Phenyl 2,1,3 Benzothiadiazole and Its Precursors

Strategies for the Construction of the 2,1,3-Benzothiadiazole (B189464) Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a fundamental building block in the synthesis of the target compound. researchgate.net A well-established and efficient method for its preparation involves the reaction of o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org This reaction proceeds readily, often in a solvent like pyridine (B92270), to yield the bicyclic BTD structure through the formation of the thiadiazole ring fused to the benzene (B151609) ring. wikipedia.org The by-products of this condensation reaction are sulfur dioxide and hydrochloric acid. wikipedia.org This method has been known since the 19th century and provides the BTD scaffold in high yields, typically around 85%. wikipedia.org

| Reactants | Reagents | Product | Yield | Reference |

| o-Phenylenediamine | Thionyl Chloride, Pyridine | 2,1,3-Benzothiadiazole | ~85% | wikipedia.org |

Regioselective Bromination of the Benzothiadiazole Core

Once the 2,1,3-benzothiadiazole core is synthesized, the next critical step is the introduction of bromine atoms at specific positions. The synthesis of 4-bromo-7-phenyl-2,1,3-benzothiadiazole requires the precursor 4,7-dibromo-2,1,3-benzothiadiazole (B82695), which is then selectively mono-arylated.

A widely used and effective method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole involves direct bromination of the BTD core using elemental bromine in a hydrobromic acid solution. colab.wschemicalbook.com This reaction is typically conducted at elevated temperatures, for instance, by heating the mixture to 100°C. chemicalbook.com Under these conditions, electrophilic aromatic substitution occurs exclusively, avoiding addition reactions. colab.ws The bromination proceeds sequentially, first at the 4-position and then at the 7-position, to yield the desired 4,7-dibrominated product in high yields. wikipedia.orgcolab.ws This method is considered a general preparative route for accessing brominated 2,1,3-benzothiadiazoles that might otherwise be difficult to obtain. colab.ws

| Starting Material | Reagents | Product | Conditions | Reference |

| 2,1,3-Benzothiadiazole | Bromine, 48% Hydrobromic Acid | 4,7-Dibromo-2,1,3-benzothiadiazole | 100°C, 9 hours | chemicalbook.com |

An alternative pathway for the bromination of the benzothiadiazole ring utilizes N-Bromosuccinimide (NBS) as the bromine source. researchgate.netmdpi.com While NBS is generally considered a milder brominating agent than Br₂/HBr, its use for the electron-deficient BTD ring requires drastic conditions. researchgate.net The reaction can be successfully carried out in the presence of concentrated sulfuric acid at elevated temperatures (e.g., 50°C). researchgate.netmdpi.com This method provides a viable alternative, particularly when access to elemental bromine is limited, and is considered a relatively safer procedure compared to using Br₂/HBr. researchgate.net

| Starting Material | Reagents | Product | Conditions | Reference |

| 2,1,3-Benzothiadiazole | N-Bromosuccinimide (NBS), Conc. Sulfuric Acid | 4,7-Dibromo-2,1,3-benzothiadiazole | 50°C, 6-16 hours | mdpi.com |

The inherent electronic properties of the 2,1,3-benzothiadiazole ring system govern the regioselectivity of bromination. Due to the electron-withdrawing nature of the thiadiazole ring, the benzene ring is deactivated towards electrophilic substitution. However, substitution occurs preferentially at the C4 and C7 positions. colab.wsnih.gov When unsubstituted BTD is brominated, the reaction occurs successively, first yielding the 4-bromo-2,1,3-benzothiadiazole (B1270332) intermediate, followed by a second bromination at the C7 position to give the 4,7-dibromo product. colab.wschemicalbook.com If a substituent is already present at the C4 position, subsequent bromination is selectively directed to the vacant C7 position. colab.ws This predictable substitution pattern is crucial for the controlled synthesis of asymmetrically substituted derivatives like the target molecule.

Introduction of the Phenyl Moiety via Cross-Coupling Reactions

The final step in the synthesis of this compound involves the formation of a carbon-carbon bond between the brominated BTD core and a phenyl group. This is typically achieved through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation. wikipedia.orgnih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In this specific synthesis, 4,7-dibromo-2,1,3-benzothiadiazole serves as the dihalide substrate. wikipedia.org By carefully controlling the stoichiometry (using approximately one equivalent of the boron reagent), a selective mono-coupling can be achieved. The reaction of 4,7-dibromo-2,1,3-benzothiadiazole with phenylboronic acid in the presence of a palladium catalyst (such as Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (like XPhos) and a base (e.g., K₃PO₄) results in the substitution of one bromine atom with the phenyl group, yielding this compound. researchgate.net

| Reactants | Catalyst System | Product | Conditions | Reference |

| 4,7-Dibromo-2,1,3-benzothiadiazole, Phenylboronic Acid | Pd(OAc)₂, XPhos, K₃PO₄ | This compound | Toluene (B28343)/H₂O, 80°C | researchgate.net |

Other Palladium-Catalyzed Arylation Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms, as required for the synthesis of aryl-heteroaryl compounds. nih.gov Beyond the direct C-H arylation, reactions like the Suzuki-Miyaura and Stille couplings are instrumental in introducing aryl moieties onto heterocyclic scaffolds such as 2,1,3-benzothiadiazole. nih.govwiley-vch.de

The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov The Stille coupling provides an alternative route, utilizing an organotin reagent instead of an organoboron compound. wiley-vch.de While effective, the toxicity of organotin compounds is a significant drawback.

The general mechanism for these reactions involves a catalytic cycle with the palladium center. Key steps include oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron or organotin reagent, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. wiley-vch.de The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction efficiency and yield. nih.govmdpi.com Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wiley-vch.denih.gov

Interactive Table: Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Component | Examples | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Facilitates the C-C bond formation via a catalytic cycle. wiley-vch.denih.gov |

| Ligand | Triphenylphosphine (PPh₃), XPhos, Tris(o-methoxyphenyl)phosphine | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Potassium pivalate (B1233124) | Activates the organoboron species in Suzuki coupling and neutralizes acid formed. nih.govnih.gov |

| Solvent | Toluene, Dioxane, N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA) | Solubilizes reactants and influences reaction temperature and kinetics. nih.govnih.gov |

| Coupling Partner 1 (Electrophile) | Aryl halides (e.g., 4,7-Dibromo-2,1,3-benzothiadiazole) | Provides one of the carbon fragments for the new C-C bond. |

| Coupling Partner 2 (Nucleophile) | Arylboronic acids (Suzuki), Organostannanes (Stille) | Provides the second carbon fragment for the new C-C bond. nih.govwiley-vch.de |

Sequential Functionalization Approaches to Achieve this compound

The synthesis of asymmetrically disubstituted benzothiadiazoles like this compound typically requires a multi-step, sequential approach to ensure the correct placement of the different functional groups. Direct, one-pot syntheses are generally not feasible due to challenges in controlling the position of substitution.

Stepwise Introduction of Bromo and Phenyl Substituents at Specific Positions

A common and effective strategy for synthesizing this compound begins with a symmetrically disubstituted precursor, 4,7-dibromo-2,1,3-benzothiadiazole. nih.gov This starting material is readily accessible through the bromination of 2,1,3-benzothiadiazole. researchgate.netossila.com The core of the strategy lies in performing a selective mono-arylation reaction, replacing one of the bromine atoms with a phenyl group while leaving the other intact.

This is typically achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully controlling the stoichiometry, one equivalent of 4,7-dibromo-2,1,3-benzothiadiazole is reacted with slightly less than one equivalent of phenylboronic acid. This statistical control favors the formation of the mono-substituted product over the di-substituted byproduct. researchgate.net

A representative synthetic step is outlined below:

Starting Material: 4,7-Dibromo-2,1,3-benzothiadiazole.

Reagent: Phenylboronic acid.

Catalyst System: A palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst complex is used. nih.gov

Base and Solvent: A base like potassium pivalate or potassium carbonate is employed in a solvent such as N,N-dimethylacetamide (DMA) or toluene. nih.gov

Reaction: The mixture is heated, allowing the Suzuki-Miyaura coupling to proceed, which selectively replaces one bromine atom.

Purification: The reaction mixture, containing the desired this compound, the unreacted starting material, and the 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) byproduct, must be separated, typically using column chromatography.

An alternative, though less common, stepwise route could involve starting with 4-bromo-2,1,3-benzothiadiazole, which can be synthesized from 2,1,3-benzothiadiazole. chemicalbook.com A subsequent palladium-catalyzed C-H arylation at the 7-position could then introduce the phenyl group. However, controlling the regioselectivity of C-H functionalization on the electron-poor benzothiadiazole ring can be challenging. nih.govdiva-portal.org

Synthetic Challenges in Achieving Desired Positional Isomers

The primary challenge in the synthesis of this compound is achieving high regioselectivity and avoiding the formation of undesired isomers and byproducts.

Regioselectivity in Direct Functionalization: If one were to start with a mono-substituted benzothiadiazole and introduce the second group, controlling the position of the incoming substituent is difficult. For example, electrophilic bromination of a 4-phenyl-2,1,3-benzothiadiazole might not exclusively occur at the 7-position. Electrophilic aromatic substitution on the benzothiadiazole ring is known to be challenging due to its electron-poor nature and can result in mixtures of C4- and C7-substituted products. nih.govdiva-portal.org

Isomeric Purity: The synthesis must exclusively yield the 4-bromo-7-phenyl isomer. There is no simple synthetic route that would favor the formation of a different isomer, such as 5-bromo-6-phenyl-2,1,3-benzothiadiazole, as functionalization of the benzothiadiazole ring strongly favors the 4- and 7-positions. The main challenge is therefore not the formation of other positional isomers (like 5,6- or 4,5-), but rather the separation of mono- and di-substituted products at the 4- and 7-positions. Research on related heterocyclic systems has shown that monoarylation of dibromo precursors can be non-selective, yielding multiple monosubstituted isomers, underscoring the difficulty of these transformations. researchgate.net

Advanced Functionalization and Chemical Transformations of 4 Bromo 7 Phenyl 2,1,3 Benzothiadiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) ring system significantly activates the carbon-bromine bond at the C4 and C7 positions towards nucleophilic attack. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a powerful method for C-N, C-O, and C-S bond formation.

The bromine atom at the C4 position of 4-bromo-7-phenyl-2,1,3-benzothiadiazole exhibits significant reactivity towards a range of nucleophiles. This is a consequence of the electron-deficient character of the benzothiadiazole core, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction pathway.

Amines as Nucleophiles: Reactions with primary and secondary amines, including aliphatic and aromatic amines, proceed readily to yield 4-amino-7-phenyl-2,1,3-benzothiadiazole derivatives. For instance, the reaction of bromo-benzothiadiazole derivatives with amines like morpholine (B109124) or pyridylamines has been demonstrated. nih.govmdpi.com These reactions are typically carried out in polar aprotic solvents such as DMF or MeCN, often in the presence of a base to neutralize the HBr generated. nih.govnih.gov The reaction conditions can be tuned to control the rate and yield; for example, heating is often employed to drive the reaction to completion. nih.gov

Thiols as Nucleophiles: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the C4-bromine to form thioether linkages. In related dibrominated systems, reactions with thiols have been shown to be very efficient, sometimes leading directly to disubstituted products even when attempting monosubstitution. nih.gov This high reactivity underscores the susceptibility of the C-Br bond to nucleophilic attack by sulfur-based nucleophiles.

The table below summarizes the general reactivity of the C4-bromine with common nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |

| Amines | Morpholine, Aniline | DMF or MeCN, Base (e.g., Et₃N), Heat | 4-Amino-7-phenyl-2,1,3-benzothiadiazole |

| Thiols | Alkanethiols, Thiophenol | Base (to form thiolate), Polar Solvent | 4-Thioether-7-phenyl-2,1,3-benzothiadiazole |

| Alcohols | Phenols, Alkanols | Strong Base (e.g., NaH), Heat | 4-Ether-7-phenyl-2,1,3-benzothiadiazole |

This is an interactive data table. You can sort and filter the data as needed.

Studies on 4,7-dibromo-2,1,3-benzothiadiazole (B82695) and its analogues provide critical insights into the regioselectivity of SNAr reactions. When a dibrominated benzothiadiazole is treated with one equivalent of a nucleophile, the substitution can occur selectively at one of the bromine atoms. nih.gov

The selective synthesis of monosubstituted products is often achievable with nitrogen and oxygen nucleophiles by carefully controlling the reaction stoichiometry and conditions, such as temperature and reaction time. nih.gov For example, treating 4,7-dibromo nih.govacs.orgwikipedia.orgthiadiazolo[3,4-d]pyridazine with one equivalent of morpholine at room temperature yields the mono-aminated derivative selectively. nih.gov

However, the high reactivity of some nucleophiles, particularly thiols, can make achieving monosubstitution challenging. In such cases, mixtures of the disubstituted product and unreacted starting material are often obtained, as the monosubstituted intermediate is highly reactive towards further substitution. nih.gov The incorporation of the first nucleophile can influence the reactivity of the second bromine atom, either activating or deactivating it towards further attack, depending on the electronic nature of the introduced group. An electron-donating group introduced at C4 would typically decrease the electrophilicity of the C7 position, making the second substitution slower than the first. nih.gov This kinetic difference is the basis for achieving regioselective monosubstitution.

Further Cross-Coupling Reactions at the Bromine Site (C4)

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation, offering a pathway to extend the π-conjugated system of the benzothiadiazole core. The C4-bromine atom is an excellent handle for such transformations.

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.org This palladium-catalyzed reaction can be applied to this compound to introduce various alkenyl groups at the C4 position. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. libretexts.org

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org A significant advantage of the Heck reaction is its tolerance for a wide range of functional groups. However, challenges such as dehalogenation of the starting material can sometimes occur, affecting reaction yields. beilstein-journals.org

Representative Heck Reaction Scheme:

A general scheme for the Heck reaction at the C4 position of this compound.

The Stille coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organostannane reagent in the presence of a palladium catalyst. wikipedia.org This reaction is highly effective for attaching diverse aryl and heteroaryl moieties to the C4 position of the benzothiadiazole core.

The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the organic group from tin to palladium, and reductive elimination. wikipedia.org Organostannanes are advantageous due to their stability to air and moisture. wikipedia.org Stille coupling has been successfully applied to various brominated electron-deficient heterocyclic systems, demonstrating its utility for functionalizing molecules like this compound. researchgate.netresearchgate.net

The table below outlines a typical Stille coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | (Hetero)Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene (B28343), Reflux | 4-(Hetero)Aryl-7-phenyl-2,1,3-benzothiadiazole |

This is an interactive data table. You can sort and filter the data as needed.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for C-C bond formation, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. nih.govmdpi.com

This reaction is exceptionally well-suited for modifying the this compound scaffold. By coupling the C4-bromine atom with various aryl or heteroaryl boronic acids, a library of derivatives with tailored electronic and photophysical properties can be synthesized. researchgate.net The reaction is typically catalyzed by a palladium complex with a suitable ligand and requires a base for the transmetalation step. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. nih.gov The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of numerous complex benzothiadiazole-containing molecules for applications in organic electronics and photonics. researchgate.netresearchgate.net

| Boronic Acid/Ester Partner | Catalyst System | Base / Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ / Toluene-MeOH | 4,7-Diphenyl-2,1,3-benzothiadiazole (B12581777) |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene-H₂O | 4-(Thiophen-2-yl)-7-phenyl-2,1,3-benzothiadiazole |

| Pyridine-3-boronic acid | PEPPSI-IPr | K₂CO₃ / Toluene-MeOH | 4-(Pyridin-3-yl)-7-phenyl-2,1,3-benzothiadiazole |

This is an interactive data table. You can sort and filter the data as needed.

Functionalization of the Phenyl Moiety (C7)

C-H Functionalization of the Phenyl Ring for Extended Conjugation

Direct C-H functionalization of the phenyl ring is a powerful strategy to extend the π-conjugated system of the molecule. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex derivatives. nih.gov While specific studies on this compound are not extensively detailed, the principles of C-H activation on aryl substituents attached to the BTD core are well-established. acs.org

Transition metal-catalyzed reactions, such as direct arylation, can be employed to couple additional aromatic units to the phenyl ring. For instance, palladium or ruthenium catalysts can facilitate the formation of new C-C bonds at the ortho or para positions of the phenyl group, leading to larger, more planar aromatic systems. Extending the π-system in this manner is a key strategy for red-shifting the absorption and emission spectra of the molecule, a desirable feature for various optoelectronic applications. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Group

The electronic nature of the 2,1,3-benzothiadiazole unit significantly influences the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS). msu.edu The BTD core is strongly electron-withdrawing, which deactivates the phenyl ring to which it is attached, making EAS reactions more challenging compared to unsubstituted benzene (B151609). libretexts.org

This deactivating effect directs incoming electrophiles primarily to the meta positions of the phenyl ring. youtube.com Classic EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield 3'- or 5'-substituted derivatives of the phenyl group. The choice of reagents and reaction conditions must be carefully controlled to overcome the reduced nucleophilicity of the aromatic ring. msu.edumasterorganicchemistry.com For example, forcing conditions, such as the use of oleum (B3057394) for sulfonation or strong Lewis acid catalysts for Friedel-Crafts reactions, may be necessary to achieve a reasonable yield. masterorganicchemistry.com

Regioselective C-H Functionalization of the Benzothiadiazole Ring System

Direct functionalization of the C-H bonds on the benzothiadiazole core itself provides an efficient route to novel derivatives, bypassing multi-step classical syntheses. nih.gov In this compound, the C4 and C7 positions are already substituted, leaving the C5 and C6 positions as targets for further modification.

Ir-Catalyzed C-H Borylation Strategies for Access to Versatile Building Blocks

Iridium-catalyzed C-H borylation has emerged as a transformative method for the regioselective functionalization of heterocycles. nih.govillinois.edu This reaction introduces a boronic ester group (e.g., Bpin) onto the aromatic ring, which can then serve as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov

For the unsubstituted 2,1,3-benzothiadiazole, Ir-catalyzed borylation has been shown to proceed with high regioselectivity, primarily targeting the C4 and C5 positions. nih.govacs.org In the case of this compound, the C-H bonds at C5 and C6 are available for borylation. Steric and electronic factors dictated by the existing bromo and phenyl substituents would influence the regiochemical outcome. The C5 position is generally more electronically favored for functionalization on the BTD core. rsc.org

| Catalyst System | Boron Source | Solvent | Temperature | Typical Outcome on BTD Core | Reference |

|---|---|---|---|---|---|

| [Ir(OMe)COD]₂ / dtbpy | B₂(pin)₂ | THF or Cyclooctane | 80-100 °C | Selective C4/C5 borylation | nih.govacs.org |

| [Ir(COD)Cl]₂ / 3,4,7,8-Me₄-phen | HBpin | MeTHF | 100 °C | Sterically-driven borylation | illinois.edu |

Ortho-Directed C-H Functionalization Approaches

Ortho-directed C-H functionalization utilizes a directing group to selectively activate a C-H bond at a position ortho to it. acs.org In this compound, the phenyl group at C7 could potentially direct the functionalization to the C6 position. nih.gov Alternatively, a directing group could be installed on the phenyl ring itself to guide functionalization at its ortho positions.

Palladium- and ruthenium-catalyzed systems are commonly employed for these transformations. acs.orgresearchgate.net For instance, if the phenyl group were modified to contain a directing group like a pyridine (B92270) or carboxylic acid, C-H activation could be directed to the C6 position of the BTD ring or the ortho-position of the phenyl ring, enabling the introduction of aryl, alkyl, or acyloxy groups. nih.govacs.org

Formation of Fused Ring Systems and Spiro Compounds through Intramolecular Cyclization

Fused Ring Systems

The strategic functionalization of this compound creates precursors for intramolecular cyclization reactions, leading to the formation of complex, polycyclic fused aromatic systems. nih.govacs.org These extended structures are of great interest for advanced materials applications.

A common strategy involves introducing reactive groups at adjacent positions that can undergo a ring-forming reaction. For example, following a C-H functionalization at the C6 position, an intramolecular C-C or C-N bond formation could be triggered with a suitable functional group on the C7-phenyl ring. Palladium-catalyzed C-H arylation is a known method to form fused carbazole-like structures from appropriately substituted BTD derivatives. nih.gov Reductive cyclization, such as the Cadogan reaction, is another powerful method for creating fused heterocyclic systems from nitro-aryl precursors. acs.org

Spiro Compounds

The synthesis of spiro compounds, where two rings are connected through a single shared atom, from benzothiadiazole derivatives represents an intriguing, though less explored, synthetic avenue. Intramolecular cyclization to form a spiro center would require a precursor with a long, flexible chain attached to the BTD core, which could then cyclize back onto one of the ring atoms.

Generation and Reactivity of Benzothiadiazole-Based Heteroarynes

The development of methods to generate heteroarynes, particularly those that can be activated under mild conditions, is a significant challenge in synthetic chemistry. nih.gov For the 2,1,3-benzothiadiazole system, a successful strategy involves the use of a diaryliodonium salt as the aryne precursor, which allows for generation of the aryne under mild, operationally simple conditions. nih.govacs.org

This method involves the deprotonation of the precursor ortho to the I(III) center, which results in the ejection of an iodoarene and the formation of a strained triple bond within the aromatic ring. nih.govacs.org Specifically, the novel 2,1,3-benzothiadiazol-4,5-yne has been generated from an iodonium (B1229267) salt precursor and subsequently trapped by various arynophiles. nih.gov

The regioselectivity of the trapping reactions of this unsymmetrical heteroaryne is a key consideration. Theoretical calculations, such as Density Functional Theory (DFT), and predictive models like the Aryne Distortion Model, are used to rationalize the outcomes. nih.govacs.org For the 2,1,3-benzothiadiazol-4,5-yne intermediate, calculations predict a significant distortion of the triple bond, which favors nucleophilic attack at the C5 position. acs.org This prediction has been confirmed experimentally through trapping reactions with different nucleophiles. nih.gov

The viability of generating and trapping BTD-based arynes has been demonstrated through reactions with various arynophiles, including an azide, a cyclic urea, and furan. nih.gov These reactions confirm the potential of BTD-based arynes as synthons and expand the available methods for decorating the benzenoid ring of the 2,1,3-benzothiadiazole core. nih.govacs.org

Table 1: Trapping Reactions of 2,1,3-Benzothiadiazol-4,5-yne

This table summarizes the outcomes of trapping the parent 2,1,3-benzothiadiazol-4,5-yne with different arynophiles. The aryne was generated in situ from a diaryliodonium salt precursor with KOtBu in MTBE.

| Entry | Arynophile (Trapping Agent) | Product | Yield | Notes |

| 1 | Azide | 5-substituted triazole derivative | Modest | Only one regioisomer observed, resulting from nucleophilic attack at C5. nih.govacs.org |

| 2 | Cyclic Urea | 5-substituted BTD-urea adduct | Modest | Only one regioisomer observed, structure confirmed by X-ray crystallography. nih.govacs.org |

| 3 | Furan | [4+2] Cycloaddition adduct | Fair | Product obtained from a Diels-Alder type reaction. nih.govacs.org |

Spectroscopic and Structural Analysis of this compound and its Derivatives

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, detailed experimental data for the spectroscopic characterization of this compound is not publicly available. While the existence of the compound is noted in chemical databases such as PubChem and ChemSrc, publications detailing its full structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy could not be located. chemsrc.comnih.gov

The user's request requires a thorough and scientifically accurate article based on a specific outline, including detailed data for ¹H NMR, ¹³C NMR, two-dimensional NMR, HRMS, and vibrational spectroscopy. Without primary scientific sources that have synthesized and characterized this specific molecule, it is not possible to provide the requested in-depth analysis and data tables without resorting to speculation or fabricating information.

Information is available for related precursor and derivative compounds, such as 4-bromo-2,1,3-benzothiadiazole (B1270332) and 4,7-dibromo-2,1,3-benzothiadiazole. chemicalbook.comrsc.org For instance, the synthesis and characterization of these related compounds are described in the literature, often including the spectroscopic data that was requested for the target compound. However, per the user's strict instructions to focus solely on this compound and not introduce information outside this explicit scope, data from these related molecules cannot be used as a substitute.

Therefore, the generation of a scientifically accurate article that adheres to the provided detailed outline for this compound is not feasible at this time due to the absence of the necessary foundational data in the available resources.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 7 Phenyl 2,1,3 Benzothiadiazole and Its Derivatives

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Bromo-7-phenyl-2,1,3-benzothiadiazole, the IR spectrum would exhibit a series of absorption bands corresponding to the distinct vibrational modes of its constituent aromatic rings and heteroatomic bonds.

Although a specific experimental spectrum for this exact compound is not detailed in the provided sources, the expected characteristic peaks can be inferred from the analysis of related benzothiadiazole and aromatic structures. Key vibrational regions would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the phenyl and benzothiadiazole ring systems.

C-N and C=N Stretching: Vibrations associated with the thiadiazole ring would appear in the fingerprint region, generally between 1400 cm⁻¹ and 1200 cm⁻¹.

C-S Stretching: These vibrations are typically weaker and found at lower wavenumbers, often in the 800-600 cm⁻¹ range scielo.org.za.

C-Br Stretching: A strong absorption band corresponding to the carbon-bromine bond is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

The precise positions of these bands provide a unique fingerprint for the molecule, confirming the presence of the phenyl and bromo-substituted benzothiadiazole framework.

Raman Spectroscopy for Molecular Vibrations and Charge Transfer Signatures

Raman spectroscopy, a complementary technique to IR spectroscopy, investigates molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing valuable information about the carbon skeleton and π-conjugated systems. For donor-acceptor molecules like this compound, Raman spectroscopy can also offer insights into charge transfer characteristics.

The Raman spectrum of the parent 2,1,3-benzothiadiazole (B189464) shows characteristic peaks related to the heterocyclic ring vibrations chemicalbook.com. In the case of this compound, the spectrum would be more complex, featuring vibrations from both the phenyl and benzothiadiazole units. Key expected bands would correspond to the symmetric stretching of the aromatic rings. Changes in the intensity and position of certain Raman bands upon electronic excitation or in different solvent environments can be indicative of intramolecular charge transfer (ICT), reflecting changes in bond polarizability and electron distribution within the molecule's π-system mdpi.com.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule and the subsequent de-excitation pathways, which are fundamental to understanding its color and fluorescent properties.

UV-Visible Absorption Spectra for Electronic Transitions (π-π)*

The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands arising from the promotion of electrons from occupied to unoccupied molecular orbitals. Due to its conjugated donor-acceptor (D-A) structure, with the phenyl group acting as an electron donor and the electron-deficient benzothiadiazole core as the acceptor, its spectrum typically displays two main features researchgate.netmdpi.com.

High-Energy Absorption Bands: Located in the UV region (typically < 350 nm), these bands are attributed to localized π-π* electronic transitions within the phenyl and benzothiadiazole aromatic rings researchgate.net.

Low-Energy Absorption Band: A broad, less intense band is observed at longer wavelengths, often extending into the visible region (around 400-420 nm) researchgate.netmdpi.com. This band is characteristic of an intramolecular charge transfer (ICT) transition, where electron density is moved from the highest occupied molecular orbital (HOMO), primarily located on the donor fragment, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor fragment mdpi.com.

The position and intensity of this ICT band are sensitive to the electronic nature of the substituents on the benzothiadiazole core.

Fluorescence Emission Spectra, Quantum Yields, and Solvent Dependence

Many 2,1,3-benzothiadiazole derivatives are highly fluorescent, a property stemming from the radiative decay of the excited state to the ground state mdpi.com. Following excitation into the absorption bands, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption, a phenomenon known as the Stokes shift.

The fluorescence properties, including the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ), are highly dependent on the molecular environment, particularly the polarity of the solvent. This sensitivity, known as solvatochromism, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states nih.govacs.org. In nonpolar solvents, emission is typically at higher energy (shorter wavelength), while in polar solvents, the emission peak shifts to lower energy (longer wavelength) due to the stabilization of the more polar ICT excited state by the solvent molecules nih.govarkat-usa.org.

The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, can also vary significantly with solvent. For many benzothiadiazole-based fluorophores, quantum yields can be high in nonpolar or rigid environments but may decrease in polar solvents due to the activation of non-radiative decay pathways rsc.orgnih.gov.

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference Insight |

|---|---|---|---|---|---|

| Indazole-Benzothiadiazole | Toluene (B28343) | ~430 | ~510 | - | Demonstrates significant solvatochromism from ~510 nm in toluene to ~610-650 nm in methanol. arkat-usa.org |

| Indazole-Benzothiadiazole | Methanol | ~445 | ~630 | - | Shows a large red shift in polar solvents, indicative of a strong ICT character. arkat-usa.org |

| 4-N-substituted BTD | Cyclohexane | ~430 | ~500 | High | High fluorescence quantum yields are often observed in apolar solvents. nih.gov |

| 4-N-substituted BTD | Acetonitrile | ~450 | ~610 | Low | Emission is strongly red-shifted and often quenched in polar protic solvents. nih.gov |

Analysis of Stokes' Shift and Intramolecular Charge Transfer (ICT) States

The Stokes' shift, the energy difference between the maxima of the absorption and emission spectra, is particularly large for many benzothiadiazole derivatives nih.govresearchgate.net. This large shift is a direct consequence of the significant geometric and electronic reorganization that occurs in the excited state.

Upon photoexcitation, the molecule transitions from the ground state to a Franck-Condon excited state. This is followed by a rapid relaxation to a more stable, charge-separated ICT state before fluorescence occurs rsc.orgmdpi.com. In this ICT state, there is a substantial transfer of electron density from the phenyl donor to the bromo-benzothiadiazole acceptor. This excited state has a much larger dipole moment than the ground state. The structural relaxation and solvent reorientation around this highly polar excited state lower its energy, resulting in the emission of lower-energy light (a larger Stokes' shift) acs.org.

The relationship between the Stokes' shift and solvent polarity can be analyzed using models like the Lippert-Mataga plot, which correlates the spectral shift to the solvent's dielectric constant and refractive index nih.govmdpi.com. A linear correlation in such a plot is strong evidence for the dominance of ICT processes in the excited state dynamics of the molecule.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state mdpi.comeurjchem.com. An SCXRD analysis of this compound would provide a wealth of structural information, including precise bond lengths, bond angles, and torsion (dihedral) angles researchgate.netacs.org.

A key structural parameter of interest would be the dihedral angle between the plane of the phenyl ring and the plane of the benzothiadiazole core. This angle determines the degree of π-conjugation between the donor and acceptor units. While some related D-A systems adopt a nearly coplanar conformation to maximize conjugation, steric hindrance can induce a twist acs.orgnih.gov.

Computational and Theoretical Investigations of 4 Bromo 7 Phenyl 2,1,3 Benzothiadiazole

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and properties of BTD derivatives. nih.govresearchgate.netresearchgate.net This methodology is favored for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties.

For molecules like 4-Bromo-7-phenyl-2,1,3-benzothiadiazole, calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates both Hartree-Fock exchange and DFT exchange-correlation terms. nih.govresearchgate.net The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed to provide a flexible description of the electron distribution, including polarization and diffuse functions that are important for describing charge transfer and excited states. researchgate.netajchem-a.com

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties. rsc.orgnih.gov This method is instrumental in predicting absorption and emission spectra, allowing for a direct comparison between theoretical predictions and experimental photophysical measurements. nih.gov The selection of the functional and basis set remains a critical aspect of TD-DFT calculations to ensure the accuracy of the predicted electronic transitions.

**5.2. Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the electron-donating phenyl group and the electron-accepting BTD core. This donor-acceptor (D-A) architecture is fundamental to its optoelectronic properties.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic excitation.

For D-A type BTD derivatives, the HOMO is typically delocalized over the electron-donating aryl substituent and parts of the benzothiadiazole ring. nih.govresearchgate.net In contrast, the LUMO is predominantly localized on the electron-deficient BTD moiety. nih.gov This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT) character.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's absorption and emission properties. A smaller energy gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum. nih.gov BTD derivatives are known for their relatively narrow energy gaps, which makes them suitable for applications in organic electronics. nih.govmdpi.com

Table 1: Representative Calculated FMO Energies and Energy Gaps for Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole | -5.3 to -5.4 | - | 2.4 - 2.7 |

| Generic Benzothiadiazole Derivative (2a) | -5.18 | -2.80 | 2.38 |

Note: The values are taken from studies on related BTD compounds to illustrate typical energy ranges and are not specific to this compound. Data sourced from nih.govresearchgate.net.

Theoretical calculations can predict the Ionization Potential (IP) and Electron Affinity (EA) of a molecule. These parameters describe the energy required to remove an electron and the energy released when an electron is added, respectively. Within the framework of Koopmans' theorem, IP and EA can be approximated from the energies of the HOMO and LUMO orbitals:

IP ≈ -EHOMO

EA ≈ -ELUMO

The electron-withdrawing nature of the BTD core, often enhanced by substituents like fluorine or bromine, gives these compounds a high electron affinity. researchgate.netossila.com A higher electron affinity (less negative ELUMO) indicates a greater ability to accept electrons, which is a desirable trait for n-type materials in organic electronic devices. nih.govossila.com The IP, related to the HOMO energy, provides information about the electron-donating capability of the molecule. nih.govajchem-a.com

The charge distribution within this compound is inherently polarized due to its D-A structure. The BTD unit acts as an electron acceptor, leading to a partial negative charge on this fragment, while the phenyl group serves as the electron donor, carrying a partial positive charge. mdpi.com The bromine atom, being highly electronegative, further contributes to the electron-withdrawing character of the BTD core.

Computational methods like Natural Population Analysis (NPA) or Mulliken population analysis can be used to quantify the partial atomic charges on each atom. This analysis provides a detailed picture of the ground-state charge distribution and helps to understand the molecule's dipole moment and intermolecular interactions. Furthermore, analysis of the total electron density can reveal the specific sites within the molecule that are more susceptible to electrophilic or nucleophilic attack.

Upon photoexcitation, BTD derivatives can exhibit significant intramolecular charge transfer (ICT), where an electron is promoted from the HOMO (largely on the donor) to the LUMO (largely on the acceptor). rsc.orgmdpi.com This process creates an excited state with a much larger dipole moment than the ground state. rsc.org

The excited states of such molecules can be complex and may involve a mixture of locally excited (LE) and charge-transfer (CT) characteristics. In some advanced systems, a Hybrid Local and Charge Transfer (HLCT) excited state can exist. This type of state is beneficial for organic light-emitting diodes (OLEDs) as it can potentially facilitate efficient emission from both singlet and triplet excitons. While detailed HLCT studies on this compound are not widely reported, the fundamental ICT process is a key feature of its photophysics. The presence of the bromine atom can also influence the excited state dynamics through the "heavy atom effect," which may promote intersystem crossing from singlet to triplet states. mdpi.com

Photophysical Property Prediction and Correlation with Experimental Data

A significant advantage of computational studies is the ability to predict photophysical properties and correlate them with experimental observations. TD-DFT calculations can simulate UV-Vis absorption spectra by identifying the energies and oscillator strengths of electronic transitions. rsc.org The primary low-energy absorption band in D-A BTD derivatives typically corresponds to the HOMO → LUMO transition, which is associated with the ICT process. nih.gov

Theoretical models are also used to rationalize phenomena such as solvatochromism, where the absorption and emission wavelengths shift with solvent polarity. rsc.org The significant increase in dipole moment upon excitation in ICT molecules leads to greater stabilization of the excited state in polar solvents, resulting in a bathochromic (red) shift in the fluorescence spectrum. rsc.orgrsc.org

By comparing the computationally predicted absorption maxima, emission wavelengths, and excited-state characteristics with experimental data from spectroscopy, researchers can validate their theoretical models. rsc.org This synergy between theory and experiment is crucial for confirming the nature of the excited states (e.g., ICT character) and for understanding the structure-property relationships that govern the efficiency of BTD-based materials in various applications. nih.gov

Simulated Absorption and Emission Spectra

To date, specific simulated absorption and emission spectra for this compound have not been published. Such simulations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide valuable insights into the electronic transitions and photophysical properties of the molecule. The simulations would likely reveal the energies of the lowest singlet (S1) and triplet (T1) excited states and the oscillator strengths of the corresponding electronic transitions.

Excited State Dynamics and Charge Transfer Characteristics

A detailed investigation into the excited-state dynamics and charge transfer characteristics of this compound has not been reported. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions would be essential to understand the nature of the electronic transitions. For many donor-acceptor benzothiadiazole derivatives, the HOMO is typically localized on the donor moiety, while the LUMO resides on the acceptor benzothiadiazole core, leading to intramolecular charge transfer (ICT) upon excitation. The phenyl group in this compound can act as a weak donor, suggesting the potential for ICT character in its excited states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no specific reports on molecular dynamics simulations of this compound. These simulations would be crucial for understanding the conformational flexibility of the molecule, particularly the rotational barrier of the phenyl group. Furthermore, simulations of the bulk material could elucidate the nature and strength of intermolecular interactions, such as π-π stacking and halogen bonding, which would govern the solid-state packing and morphology.

Reorganization Energy Calculations for Understanding Charge Carrier Transportability

Specific calculations of the reorganization energy for this compound are not available. The reorganization energy is a critical parameter for predicting the charge hopping rates in organic semiconductors. It consists of two components: the internal reorganization energy, related to the geometry relaxation upon charge transfer, and the external reorganization energy, which arises from the polarization of the surrounding medium. Lower reorganization energies are generally desirable for efficient charge transport.

Investigation of Nonlinear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

There is no available data on the nonlinear optical properties of this compound. The investigation of NLO properties, such as the first-order hyperpolarizability (β), is important for identifying materials for applications in electro-optic devices. The non-centrosymmetric nature of this compound suggests that it could possess a non-zero β value, which would be influenced by the donor-acceptor character and the extent of π-conjugation.

Advanced Applications and Research Directions of 4 Bromo 7 Phenyl 2,1,3 Benzothiadiazole in Functional Materials

Organic Electronic Devices

The inherent characteristics of 4-Bromo-7-phenyl-2,1,3-benzothiadiazole make it a valuable component in the fabrication of various organic electronic devices. Its electron-deficient benzothiadiazole core, combined with the potential for further functionalization via its bromo and phenyl groups, allows for the systematic engineering of materials with tailored properties for specific electronic applications.

Role as a Building Block in Organic Semiconductors for Charge Transfer Enhancement

The 2,1,3-benzothiadiazole (B189464) (BTZ) core is a potent electron acceptor, and its incorporation into organic molecules is a well-established strategy for creating materials with enhanced charge transfer properties. When integrated into a larger molecular or polymeric structure, the BTZ unit facilitates the formation of donor-acceptor (D-A) systems. In these systems, the BTZ moiety acts as the acceptor, promoting intramolecular charge transfer from an electron-donating part of the molecule. This charge transfer is fundamental to the performance of organic semiconductors.

The presence of the phenyl group in this compound can further influence the electronic properties and molecular packing of the resulting semiconductor, which in turn affects charge mobility. For instance, in related benzothiadiazole-based small molecules, the charge carrier mobility can be significantly influenced by the molecular structure and the resulting solid-state packing. While specific charge mobility data for organic semiconductors derived directly from this compound is not extensively reported, studies on analogous benzothiadiazole derivatives provide insight into their potential. For example, copolymers based on a fused benzothiadiazole donor unit have demonstrated promising electron mobilities in organic field-effect transistors (OFETs).

Integration into Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on 2,1,3-benzothiadiazole are utilized to create efficient light-emitting layers. The electron-accepting nature of the benzothiadiazole unit helps in balancing charge injection and transport within the device, a crucial factor for achieving high efficiency. By acting as an electron transport or emissive material, benzothiadiazole derivatives can lead to improved device performance.

The emission color of the OLED can be tuned by modifying the chemical structure of the benzothiadiazole-containing molecule. The introduction of different substituents, such as the phenyl group in this compound, can alter the energy levels of the molecule and, consequently, the wavelength of the emitted light. Research on triphenylamine (B166846)/benzothiadiazole-based compounds has led to the development of non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. For example, an OLED device using a TBAN-based emitter (a triphenylamine-benzothiadiazole derivative) has shown a maximum external quantum efficiency (EQE) of 5.7%. rsc.org Similarly, deep-red to near-infrared (NIR) OLEDs have been fabricated using thiophene-disubstituted benzothiadiazole derivatives, achieving a maximum EQE of 5.75%. frontiersin.org

Table 1: Performance of Selected OLEDs Incorporating Benzothiadiazole Derivatives

| Emitter Material | Maximum EQE (%) | Emission Color | CIE Coordinates |

|---|---|---|---|

| TBAN-based | 5.7 | Orange | Not Specified |

| BTDF-TtTPA | 5.75 | Deep-Red | (0.63, 0.33) |

Application in Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs), and Bulk Heterojunction Solar Cells (BHJ) for Efficiency Improvement

The strong electron-accepting character of the 2,1,3-benzothiadiazole unit makes it a highly effective component in materials designed for organic solar cells. In both polymer-based and small-molecule organic photovoltaics (OPVs), the incorporation of a benzothiadiazole moiety into the donor or acceptor material can lead to a desirable low bandgap, enabling the absorption of a broader range of the solar spectrum. nbinno.com This is a key factor in enhancing the power conversion efficiency (PCE) of the solar cell.

Polymers like PCDTBT and PCPDTBT, which are synthesized using the related intermediate 4,7-Dibromo-2,1,3-benzothiadiazole (B82695), have demonstrated significant success in OPV devices. nbinno.com The benzothiadiazole unit helps to fine-tune the electronic energy levels of the material, which is crucial for achieving a high open-circuit voltage (Voc). nbinno.com

In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes containing the benzothiadiazole unit have been shown to be effective photosensitizers. A study on five different benzothiadiazole-based organic dyes reported power conversion efficiencies ranging from 7.0% to 9.8%. rsc.org A co-sensitization approach, combining two of these dyes, further boosted the PCE to 10.9%. rsc.org

Table 2: Performance of Selected Solar Cells with Benzothiadiazole-Based Materials

| Device Type | Material | Power Conversion Efficiency (PCE) (%) |

|---|---|---|

| DSSC | Benzothiadiazole-based dyes | 7.0 - 9.8 |

| DSSC (Co-sensitization) | Combination of two benzothiadiazole-based dyes | 10.9 |

Use in Organic Field-Effect Transistors (OFETs)

Materials incorporating the 2,1,3-benzothiadiazole core have been successfully employed as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The introduction of the electron-deficient benzothiadiazole unit can significantly influence the molecular packing and electronic structure of the material, thereby affecting its charge transport properties.

Table 3: Charge Carrier Mobility in Selected OFETs with Benzothiadiazole-Based Semiconductors

| Semiconductor Material | Device Configuration | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|

| Alkoxy functionalized BTZ copolymer (CP3) | Not Specified | 0.67 | Not Reported |

| PT-BTD (small molecule) | Top-contact/bottom-gate | 0.10 | Not Reported |

| PT-BTD/PDIF-CN2 blend | Bulk Heterojunction | 0.10 | 0.07 |

| DH-BTZ-4T (vacuum deposited) | Not Specified | 0.17 | Not Reported |

Development of Conjugated Polymers and Copolymers

The ability to systematically tune the properties of conjugated polymers is crucial for their application in organic electronics. This compound serves as a valuable monomer in the synthesis of such polymers, allowing for precise control over their electronic and optical characteristics.

Incorporation into Donor-Acceptor (D-A) Conjugated Systems for Tunable Electronic and Optical Properties

The creation of donor-acceptor (D-A) conjugated polymers is a powerful strategy for developing materials with low bandgaps and desirable electronic properties. The 2,1,3-benzothiadiazole unit is a cornerstone of this approach, acting as a strong electron acceptor. When copolymerized with an electron-donating monomer, the resulting D-A polymer exhibits an intramolecular charge transfer character.

This intramolecular charge transfer leads to a significant reduction in the polymer's bandgap, which is the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com A lower bandgap is advantageous for applications such as organic photovoltaics, as it allows the polymer to absorb more light from the solar spectrum. nbinno.com The electronic properties of the D-A polymer can be further tuned by modifying the donor and acceptor units. For example, the use of different donor co-monomers with a benzothiadiazole acceptor allows for the systematic variation of the polymer's HOMO and LUMO energy levels. rsc.org The bromo and phenyl substituents on this compound offer further opportunities for chemical modification, enabling the synthesis of a wide array of D-A copolymers with tailored properties for specific applications in organic electronics.

Rational Design of Polymeric Architectures (e.g., PCDTBT, PCPDTBT precursors)

The rational design of polymeric architectures for organic electronics often involves the strategic selection of donor and acceptor moieties to tune the resulting polymer's optical and electronic properties. The 2,1,3-benzothiadiazole unit is a well-established electron-accepting building block in a variety of high-performance conjugated polymers. While specific reports on the use of this compound as a direct precursor in the synthesis of widely recognized polymers like PCDTBT (poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]) and PCPDTBT (poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]) are not extensively documented in the reviewed literature, its structure is highly amenable to the synthetic strategies employed for creating such polymers.

The key to the synthesis of these alternating donor-acceptor copolymers is typically a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. In these reactions, a di-halogenated monomer is reacted with a di-boronic acid (or ester) or a di-stannane monomer. The bromo-substituent on the this compound molecule makes it a suitable candidate for these types of polymerizations. For instance, it could undergo a Suzuki coupling reaction with a diboronic acid derivative of a donor monomer, such as carbazole (B46965) or cyclopentadithiophene, to yield a donor-acceptor polymer.

The phenyl group at the 7-position would be expected to influence the resulting polymer's properties in several ways. It can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. Furthermore, the steric hindrance introduced by the phenyl group could affect the interchain packing and morphology of the polymer film, which in turn influences charge transport properties. The electronic nature of the phenyl group can also subtly modify the electron-accepting strength of the benzothiadiazole unit, thereby fine-tuning the HOMO and LUMO energy levels of the polymer.

| Polymer Precursor Functionality | Potential Impact of this compound |

| Reactive Site | The bromo group at the 4-position serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling polymerization. |

| Solubility Enhancement | The phenyl group at the 7-position can improve the solubility of the resulting polymer in common organic solvents, facilitating device fabrication. |

| Morphological Control | The steric bulk of the phenyl group can influence the solid-state packing and morphology of the polymer, which is critical for charge transport and device performance. |

| Electronic Tuning | The phenyl substituent can modulate the electron affinity of the benzothiadiazole core, allowing for fine-tuning of the polymer's electronic energy levels (HOMO/LUMO). |

While direct synthesis of PCDTBT and PCPDTBT from this compound is not explicitly detailed, the principles of rational polymer design suggest its potential as a valuable monomer for creating novel polymeric materials with tailored properties for applications in organic solar cells, organic field-effect transistors, and organic light-emitting diodes.

Luminescent Materials and Probes

The inherent fluorescence of the 2,1,3-benzothiadiazole core makes it a privileged scaffold for the development of luminescent materials and probes. These materials often exhibit desirable photophysical properties such as large Stokes shifts, high quantum yields, and good photostability. nih.gov

Fluorescent probes are powerful tools for the detection of specific analytes with high sensitivity and selectivity. The design of such probes often involves a receptor unit that selectively interacts with the target analyte and a fluorophore unit that signals this interaction through a change in its fluorescence properties. The 2,1,3-benzothiadiazole framework is a versatile platform for the construction of such probes. mdpi.com

While there is a wealth of research on benzothiadiazole-based fluorescent probes, specific examples derived directly from this compound are not prevalent in the reviewed literature. However, the synthetic versatility of this compound makes it an excellent candidate for the development of novel sensors. The bromo-position can be functionalized with various receptor moieties for the detection of a wide range of analytes, including metal ions, anions, and neutral molecules.

For example, the bromo-substituent could be replaced with a chelating group to create a sensor for metal ions. Upon binding of a metal ion, the electronic properties of the benzothiadiazole fluorophore would be perturbed, leading to a change in its fluorescence intensity or wavelength. Similarly, the introduction of hydrogen-bond donating or accepting groups could lead to sensors for specific anions.

The general principles for the design of fluorescent probes based on the this compound scaffold are summarized in the table below.

| Design Principle | Application in Analyte Sensing |

| Receptor Integration | The bromo-position allows for the covalent attachment of specific analyte recognition units (receptors) through cross-coupling reactions. |

| Photoinduced Electron Transfer (PET) | A receptor can be designed to modulate the fluorescence of the benzothiadiazole core through a PET mechanism. In the absence of the analyte, the fluorescence is quenched. Upon analyte binding, the PET process is inhibited, and fluorescence is restored. |

| Intramolecular Charge Transfer (ICT) | The interaction of the analyte with the receptor can alter the ICT character of the probe, leading to a ratiometric change in the fluorescence emission. |

| Environmental Sensitivity | The phenyl group can enhance the probe's sensitivity to the local environment, making it suitable for monitoring changes in polarity or viscosity. |

The excellent photophysical properties of 2,1,3-benzothiadiazole derivatives, such as high quantum yields, large Stokes shifts, and good photostability, make them highly attractive for applications in bioimaging. nih.gov These probes can be designed to selectively stain specific organelles or biomolecules within living cells, providing valuable insights into cellular processes.

Although specific cellular imaging probes derived from this compound are not extensively reported, the general principles for their design are well-established. The key is to append a targeting moiety to the benzothiadiazole fluorophore that directs its localization to a specific cellular compartment, such as the mitochondria, nucleus, or lipid droplets.

| Bioimaging Application | Design Strategy using this compound |

| Mitochondrial Imaging | Functionalization at the bromo-position with a delocalized lipophilic cation (e.g., triphenylphosphonium). |

| Nuclear Staining | Introduction of a planar, heterocyclic moiety that can intercalate with DNA. |

| Lipid Droplet Targeting | Increasing the overall lipophilicity of the molecule, to which the phenyl group already contributes. |

| Targeted Protein Labeling | Covalent attachment of a ligand that specifically binds to a target protein. |

The development of new bioimaging probes based on the this compound scaffold holds significant promise for advancing our understanding of cellular biology.

Emerging Applications

Beyond the more established applications in organic electronics and bioimaging, the unique properties of this compound make it a candidate for a range of emerging technologies.

The incorporation of organic molecules into inorganic or polymeric matrices to form nanocomposites can lead to materials with enhanced properties. While specific studies on nanocomposites containing this compound are scarce, the thermal stability and potential for charge transfer of the benzothiadiazole core suggest its potential utility in this area.

The development of efficient and cost-effective catalysts for hydrogen production from water is a critical area of research for clean energy. Recent studies have shown that certain organic molecules, including derivatives of 2,1,3-benzothiadiazole, can act as electrocatalysts for the hydrogen evolution reaction. chemrxiv.org These studies have primarily focused on derivatives such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile, where the electron-withdrawing nitrile groups are thought to play a key role in the catalytic cycle. chemrxiv.org

While there is no direct evidence in the reviewed literature for the use of this compound in catalytic hydrogen production, its electronic structure warrants consideration. The benzothiadiazole core can accept electrons to form a radical anion, which could then participate in proton reduction. The bromo and phenyl substituents would modulate the redox potential of the molecule, which is a critical parameter for an efficient catalyst. Further research is needed to explore the potential of this compound and its derivatives in this emerging application.

Potential in Electrochromic Materials

The 2,1,3-benzothiadiazole (BTD) core, due to its strong electron-accepting nature, is a critical building block in the design of donor-acceptor-donor (D-A-D) type organic electrochromic materials. researchgate.netpolyu.edu.hk The compound this compound serves as a key intermediate in synthesizing these advanced materials. The bromo-substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the facile introduction of various donor units to create conjugated polymers and oligomers with tailored electrochromic properties. polyu.edu.hk

Research into D-A-D derivatives of benzothiadiazole symmetrically functionalized with electron-donating groups has demonstrated that these materials can undergo reversible electrochemical oxidation and reduction. researchgate.net These redox processes are accompanied by distinct and reversible color changes, which is the fundamental principle of electrochromism. For instance, polymers derived from BTD can switch between different color states upon the application of an electrical potential. mdpi.com

The electrochemical behavior of these materials is a key area of study. Cyclic voltammetry studies on oligomers and polymers containing the BTD unit reveal that they often exhibit reversible electrochromic characteristics. mdpi.com The resulting electrodeposited polymer layers can be electroactive and demonstrate bipolar character, meaning they can be both p-doped (oxidized) and n-doped (reduced). researchgate.net This dual activity allows for a wider range of accessible colors. The electrochromic performance, including optical contrast (the difference in transmittance between the colored and bleached states), coloration efficiency, and switching speed, is heavily influenced by the molecular structure, particularly the nature of the donor groups attached to the BTD core. researchgate.net By modifying the donor units linked to the 4-phenyl-2,1,3-benzothiadiazole-7-yl core, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the material's color and redox potentials.

| Property | Description | Significance in Electrochromism |

| Redox States | The material can exist in multiple stable oxidation states (e.g., neutral, oxidized, reduced). | Each state corresponds to a different color, enabling the electrochromic effect. |

| Optical Contrast | The percentage difference in light transmission between the bleached and colored states. | A high contrast ratio is desirable for clear and visible state switching. |

| Switching Speed | The time required to switch between the colored and bleached states. | Fast switching times are essential for practical applications like smart windows and displays. |

| Coloration Efficiency (CE) | The change in optical density per unit of charge injected/ejected. | A high CE indicates that less power is required to achieve a given color change. |

Advanced Hole Transport Materials for Electronic Devices

The benzothiadiazole core is frequently utilized in the design of hole transport materials (HTMs) for electronic devices such as perovskite solar cells (PSCs) due to its favorable electronic properties. researchgate.net The planar structure and electron-deficient nature of the BTD unit contribute to desirable characteristics like deep HOMO energy levels, high hole mobility, and good thermal stability. researchgate.netresearchgate.net this compound acts as a precursor for creating more complex D-A-D or D-π-A type HTMs, where the BTD core serves as the acceptor (A). The bromo- group is typically replaced with donor (D) moieties (like triphenylamine or carbazole derivatives) via cross-coupling reactions to complete the molecular architecture. mdpi.com

The performance of an HTM is critically dependent on its molecular energy levels (HOMO and LUMO) and its hole mobility. The HOMO level of the HTM should align well with the valence band of the perovskite absorber layer to ensure efficient hole extraction and transport. Benzothiadiazole-based HTMs can be tuned to have suitable HOMO levels, often in the range of -5.4 eV, which is appropriate for PSC applications. mdpi.com